molecular formula C7H9IN2O2 B1454562 methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate CAS No. 1175275-82-7

methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1454562
CAS No.: 1175275-82-7
M. Wt: 280.06 g/mol
InChI Key: XOKVCLROHSZHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C7H9IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves the iodination of a pyrazole derivative followed by esterification. One common method includes the reaction of 4-iodopyrazole with methyl acrylate under suitable conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-iodo-1H-pyrazole-3-carboxylate
  • Methyl 3-(trifluoromethyl)phenylacetate
  • Mometasone Furoate

Uniqueness

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is unique due to the presence of both an ester group and an iodine atom on the pyrazole ring. This combination allows for diverse chemical modifications and applications, making it a versatile compound in synthetic chemistry and material science .

Properties

IUPAC Name

methyl 3-(4-iodopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKVCLROHSZHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-iodopyrazole (1.000 g, 5.155 mmol), Cs2CO3 (2.016 g, 6.186 mmol), and DMF (20 mL, 0.2 mol) was added methyl 3-chloropropanoate (758.1 mg, 6.186 mmol) at 0° C. The reaction was heated to 50° C. for 1 h. The material was transferred to a separatory funnel, diluted with EtOAc, and washed with water several times to remove DMF. The organic layer was dry-loaded onto silica gel, and column chromatography was used for purification, eluting with 3:1 Hexanes/EtOAc, affording the title compound as a clear liquid. MS (ES+): m/z=280.95 (100) [MH+]. HPLC: tR=2.91 min (ZQ3, polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.016 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
758.1 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 4
Reactant of Route 4
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Reactant of Route 6
methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.